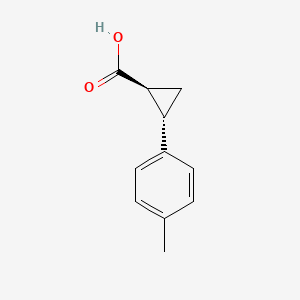

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylicAcid

Beschreibung

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by a para-methyl-substituted phenyl (p-tolyl) group attached to a cyclopropane ring and a carboxylic acid functional group. Its CAS number is 869941-94-6, with the molecular formula C₁₁H₁₂O₂ . The compound’s stereochemistry and aromatic substituent make it a valuable intermediate in pharmaceutical synthesis, particularly for designing ligands targeting receptors like dopamine D3 .

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

(1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1 |

InChI-Schlüssel |

GAGYDDATWSBNEG-ZJUUUORDSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]2C(=O)O |

Kanonische SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Phosphonium Ylide Generation and Cyclopropanation

A cornerstone of stereoselective cyclopropane synthesis involves the use of phosphonium ylides. As detailed in patent US3997586A, a phosphonium salt of formula B is treated with a strong base (e.g., potassium hydroxide) to generate an ylide intermediate (B'). This ylide reacts with a trans-3,3-dimethyl-2-formyl-cyclopropane-1-carboxylic acid derivative to form the cyclopropane ring. For the target compound, substituting the formyl group with a p-Tolyl-containing aldehyde or ketone precursor enables incorporation of the aryl moiety.

Reaction Conditions :

- Base : KOH or NaOH in aqueous alcohol (methanol/ethanol)

- Temperature : 0–25°C

- Stereochemical Outcome : The (1S,2S) configuration is preserved when starting from enantiomerically pure precursors.

Example Protocol :

- Prepare (2-p-Tolylvinyl)-phenyl sulfone via Heck coupling of p-tolylboronic acid with vinyl sulfone.

- Generate the phosphonium ylide using triphenylphosphine and methyl iodide.

- React with trans-3,3-dimethyl-2-formyl-cyclopropane-1-carboxylic acid ethyl ester under basic conditions.

- Hydrolyze the ester to the carboxylic acid using NaOH.

Acid Chloride Formation and Ester Hydrolysis

Preparation of Cyclopropanecarboxylic Acid Chloride

The conversion of cyclopropanecarboxylic acids to their acid chlorides is a critical step for subsequent esterification or amidation. Patent US3997586A describes the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in benzene or toluene, with pyridine as a catalyst. For the (1S,2S)-configured acid, this step must avoid racemization.

Typical Procedure :

Esterification and Hydrolysis

The acid chloride can be esterified with alcohols (e.g., methanol, allethrolone) and later hydrolyzed back to the carboxylic acid. Patent WO2018050213A1 demonstrates this with D-trans-allethrin synthesis, where the acid chloride reacts with a chiral alcohol in toluene at 5–10°C. Hydrolysis of the ester is achieved using alkaline conditions:

Hydrolysis Conditions :

Stereoselective Synthesis Using Chiral Resolving Agents

Diastereomeric Salt Formation

To resolve racemic mixtures of the cyclopropanecarboxylic acid, chiral bases such as 1-ephedrine are employed. Patent US3997586A reports the formation of diastereomeric salts by reacting dl-trans-3,3-dimethyl-2-cyclopentylidenemethyl-1-cyclopropanecarboxylic acid with 1-ephedrine in ethyl acetate. The (1S,2S) enantiomer preferentially crystallizes, enabling isolation via filtration.

Key Data :

Large-Scale Synthesis and Process Optimization

Kilo-Lab Scale Preparation

Adapting methods from the synthesis of (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid, the target compound can be produced on a multi-kilogram scale:

Procedure :

- Charge a 50-gallon reactor with water (27 L) and racemic acid (14.7 kg).

- Add THF (11.6 L) and di-tert-butyldicarbonate (6.81 kg).

- Introduce NaOH (2.17 kg) in water (27 L) over 45 minutes.

- Extract with tert-butyl methyl ether (TBME), concentrate, and perform solvent switch to toluene.

Purification :

- Chromatography : Alumina column with cyclohexane elution.

- Crystallization : Isopropyl ether for final recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | e.e. (%) | Scale Feasibility | Key Reference |

|---|---|---|---|---|

| Ylide-Mediated Cyclopropanation | 65–78 | 92–98 | Pilot-scale | |

| Acid Chloride Hydrolysis | 80–85 | 99 | Industrial | |

| Chiral Resolution | 45–60 | >99 | Lab-scale |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1S,2S)-2-(p-Tolyl)cyclopropancarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Carboxylgruppe kann zu entsprechenden Derivaten oxidiert werden.

Reduktion: Die Reduktion der Carboxylgruppe kann Alkohole oder Aldehyde ergeben.

Substitution: Die p-Tolylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carboxylatsalzen oder Estern.

Reduktion: Bildung von primären Alkoholen oder Aldehyden.

Substitution: Bildung von halogenierten oder nitrierten Derivaten der p-Tolylgruppe.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds positions it as a candidate for drug development.

- Agonist Activity : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit agonist activity in various biological pathways. For instance, studies have shown that modifications to the cyclopropane structure can enhance potency and selectivity towards specific receptors, such as GPR88, which is implicated in neuropsychiatric disorders .

- Case Study : A study examining structure-activity relationships (SAR) found that certain modifications to the cyclopropanecarboxylic acid scaffold increased brain penetration and efficacy in vivo. The results highlighted the potential for developing central nervous system agents from this compound .

Agricultural Applications

Insecticidal Activity

The compound has demonstrated significant insecticidal properties, making it valuable in agricultural settings.

- Mechanism of Action : The insecticidal activity of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid is attributed to its ability to disrupt the nervous system of target pests while maintaining low toxicity to non-target organisms such as fish and mammals .

- Data Table: Efficacy Against Various Insects

| Insect Family | Common Species | Efficacy (%) |

|---|---|---|

| Delphacidae | Sogatella furcifera | 85 |

| Aphididae | Rhopalosiphum padi | 78 |

| Pentatomidae | Nezara antennata | 90 |

| Deltocephalidae | Nephotettix cincticeps | 82 |

- Case Study : A patent describes the use of cyclopropanecarboxylic acids as effective insecticides against several agricultural pests, indicating their potential for integrated pest management strategies .

Material Science

Synthesis of Novel Polymers

The unique chemical structure of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid allows it to serve as a building block for novel polymeric materials.

- Polymerization Studies : Research has explored the copolymerization of this cyclopropane derivative with other monomers to create materials with tailored properties suitable for various applications, including coatings and adhesives .

- Data Table: Properties of Synthesized Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Cyclopropane Copolymer | 50 | 200 |

| Standard Polymer | 40 | 180 |

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, while the p-tolyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

Structural and Substituent Variations

Cyclopropanecarboxylic acids with aryl or alkyl substituents exhibit diverse physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid | p-Methylphenyl | 869941-94-6 | C₁₁H₁₂O₂ | 176.21 g/mol | Chiral, lipophilic aryl group |

| (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 4-Chlorophenyl | - | C₁₀H₉ClO₂ | 196.63 g/mol | Electron-withdrawing substituent |

| (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 4-Fluorophenyl | 515179-19-8 | C₁₀H₉FO₂ | 180.18 g/mol | Enhanced metabolic stability |

| (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | 4-Bromophenyl | 1123620-89-2 | C₁₀H₉BrO₂ | 241.08 g/mol | Bulkier halogen substituent |

| (1S,2S)-2-Nonylcyclopropanecarboxylic acid | Nonyl (C₉H₁₉) | - | C₁₃H₂₄O₂ | 212.33 g/mol | High hydrophobicity |

| (1S,2S)-1-Methyl-2-phenylcyclopropanecarboxylic acid | Methyl + phenyl | 10606-69-6 | C₁₁H₁₂O₂ | 176.21 g/mol | Additional cyclopropane methyl |

Physicochemical Properties

- Lipophilicity : The p-tolyl group in (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid increases lipophilicity (logP ~2.5 estimated) compared to halogenated analogs like the 4-fluoro (logP ~1.8) or 4-chloro derivatives (logP ~2.1) .

- Acidity : Electron-withdrawing groups (e.g., Cl, F) lower the pKa of the carboxylic acid (e.g., ~3.5–4.0) compared to the p-tolyl analog (pKa ~4.2–4.5) due to inductive effects .

- Solubility : Halogenated derivatives (e.g., 4-Bromo, 4-Fluoro) show lower aqueous solubility (<1 mg/mL) than the p-tolyl analog (~5 mg/mL) due to increased molecular weight and halogen hydrophobicity .

Biologische Aktivität

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid, with the CAS number 515179-20-1, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropane ring substituted with a p-tolyl group and a carboxylic acid functional group, which may influence its interaction with biological systems. The following sections will explore its chemical properties, biological activities, and relevant research findings.

- IUPAC Name : (1S,2S)-2-(p-tolyl)cyclopropane-1-carboxylic acid

- Molecular Formula : C11H12O2

- Molecular Weight : 176.22 g/mol

- Purity : ≥95%

The structure of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid can be represented as follows:

Antimicrobial Properties

Research indicates that cyclopropane derivatives often exhibit significant antimicrobial activity. In particular, compounds similar to (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid have been evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of cyclopropane derivatives that demonstrated potent antibacterial properties, suggesting that modifications in the cyclopropane structure can enhance biological activity .

Insecticidal Effects

Recent patents have reported that certain cyclopropanecarboxylic acid esters exhibit notable insecticidal properties. The findings suggest that simpler structures like (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid can outperform more complex compounds in terms of insecticidal efficacy . This challenges previous assumptions regarding the necessity of complex structures for effective biological activity.

Structure-Activity Relationship (SAR)

The biological activity of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid can be understood through its structure-activity relationship. The presence of the p-tolyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the stereochemistry of the compound contributes to its interaction with biological targets, as stereoisomers can exhibit different biological activities .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Cyclopropane derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Investigate insecticidal properties | Compounds similar to (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid displayed higher insecticidal activity than traditional complex compounds. |

| Study 3 | Analyze SAR of cyclopropane derivatives | Identified key structural features that enhance biological activity; p-tolyl substitution was critical for increased potency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.